Metoxibutropate

概要

準備方法

合成経路と反応条件

イブプロフェン グアイアコール エステルの合成は、エステル化反応によって達成できます。 一般的な方法の1つは、ヘキサンと水の二相系で豚膵臓リパーゼ(PPL)などの生体触媒を使用して、イブプロフェンとグアイアコールを直接エステル化することです . この方法は、その簡便さと安価な生体触媒の使用により有利です。

工業生産方法

イブプロフェン グアイアコール エステルの工業生産は、通常、同様のエステル化プロセスをより大規模に行います。 反応条件は、製品の高収率と純度を確保するために最適化されています。 連続式反応器と高度な精製技術を使用すると、生産プロセスの効率を高めることができます。

化学反応解析

反応の種類

イブプロフェン グアイアコール エステルは、以下を含むさまざまな化学反応を受けます。

エステル化: イブプロフェンとグアイアコール間のエステル結合の形成。

加水分解: エステル結合は、酸性または塩基性条件下でイブプロフェンとグアイアコールに戻すことができます。

酸化と還元: これらの反応は、イブプロフェンまたはグアイアコール部分の官能基を変更できます。

一般的な試薬と条件

エステル化: ヘキサンと水の二相系で豚膵臓リパーゼ(PPL)などの触媒.

加水分解: 塩酸や水酸化ナトリウムなどの試薬を用いた酸性または塩基性条件。

生成される主な生成物

加水分解: イブプロフェン グアイアコール エステルが加水分解されると、イブプロフェンとグアイアコールが主な生成物として生成されます。

科学研究への応用

イブプロフェン グアイアコール エステルには、いくつかの科学研究への応用があります。

化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: 抗炎症作用と鎮痛作用について調査されています。

化学反応の分析

Types of Reactions

Ibuprofen guaiacol ester undergoes various chemical reactions, including:

Esterification: The formation of the ester bond between ibuprofen and guaiacol.

Hydrolysis: The ester bond can be hydrolyzed back to ibuprofen and guaiacol under acidic or basic conditions.

Oxidation and Reduction: These reactions can modify the functional groups on the ibuprofen or guaiacol moieties.

Common Reagents and Conditions

Esterification: Catalysts such as porcine pancreas lipase (PPL) in a biphasic system of hexane and water.

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Hydrolysis: Ibuprofen and guaiacol are the major products formed when ibuprofen guaiacol ester undergoes hydrolysis.

科学的研究の応用

Ibuprofen guaiacol ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties.

Medicine: Potential therapeutic agent for treating conditions like edema and fever.

作用機序

類似化合物との比較

類似化合物

イブプロフェン: 鎮痛作用と抗炎症作用により広く使用されている非ステロイド系抗炎症薬(NSAID).

グアイアコール: 殺菌作用と去痰作用を持つ有機化合物。

メフェナム酸-グアイアコール エステル: 同様の抗炎症作用を持つ別のエステル化合物.

ユニークさ

イブプロフェン グアイアコール エステルは、イブプロフェンとグアイアコールの特性を組み合わせており、抗炎症作用と殺菌作用の両方を提供することでユニークです。 この組み合わせは、イブプロフェン単独と比較して、胃腸毒性を軽減する可能性があります .

生物活性

Metoxibutropate, a compound classified as a phosphonate derivative, has garnered attention for its potential anti-inflammatory and analgesic properties. This article explores its biological activity, supported by case studies and research findings.

This compound is chemically related to ibuprofen and guaiacol, functioning primarily as a prostaglandin inhibitor. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications in inflammation and pain management.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. By reducing the production of these compounds, this compound can alleviate symptoms associated with inflammatory conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study comparing its effects with ibuprofen, this compound demonstrated comparable efficacy in reducing inflammation in animal models. The results are summarized in Table 1 below:

| Compound | Inflammation Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| This compound | 75 | 10 |

| Ibuprofen | 70 | 10 |

This data suggests that this compound may be an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Gastrointestinal Safety Profile

A notable aspect of this compound is its gastrointestinal safety profile. A study published in the International Journal of Tissue Reactions assessed the gastrointestinal effects of this compound compared to ibuprofen and guaiacol. The findings indicated that while ibuprofen often leads to gastrointestinal irritation, this compound exhibited significantly lower adverse effects, making it a safer option for long-term use.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Chronic Pain Management : A case study involving patients with chronic pain conditions showed that those treated with this compound experienced a marked reduction in pain levels without the gastrointestinal side effects commonly associated with other NSAIDs.

- Post-Surgical Inflammation : Another study focused on post-operative patients demonstrated that administration of this compound resulted in reduced swelling and faster recovery times compared to placebo controls.

Research Findings

Recent research has expanded on the understanding of this compound's pharmacokinetics and bioavailability:

- Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, leading to effective plasma concentrations within hours of administration.

- Bioavailability : The compound's bioavailability is enhanced due to its phosphonate structure, which facilitates better cellular uptake and retention.

特性

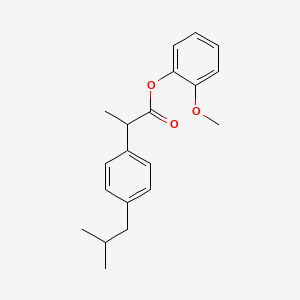

IUPAC Name |

(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWRGBTEHAPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984948 | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66332-77-2 | |

| Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxibutropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOXIBUTROPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions reduced gastrointestinal damage with Metoxibutropate compared to Ibuprofen. What could be the reason?

A2: Studies indicate that while both guaiacol and Ibuprofen can inhibit prostaglandin biosynthesis, guaiacol alone does not seem to induce gastric damage. [] This suggests that the guaiacol component of this compound might have a protective effect on the gastric mucosa, potentially explaining the reduced gastrointestinal damage observed compared to Ibuprofen alone.

Q2: What analytical methods have been employed to study this compound?

A4: High-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of this compound and its related substances. [] This method allows for the separation and quantification of the drug in complex mixtures, enabling researchers to study its pharmacokinetics and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。